molecular formula C14H19NO4 B12055124 D-Phenyl-D5-alanine-N-T-boc

D-Phenyl-D5-alanine-N-T-boc

Cat. No.: B12055124
M. Wt: 270.34 g/mol
InChI Key: ZYJPUMXJBDHSIF-IYMQPUKBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenyl-alanine-N-t-Boc-d5 typically involves the deuteration of D-Phenyl-alanine-N-t-Boc. The process includes the incorporation of deuterium into the molecular structure, which can be achieved through various chemical reactions .

Industrial Production Methods: Industrial production of D-Phenyl-alanine-N-t-Boc-d5 involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated compound. The reaction conditions are optimized to achieve the desired level of deuteration while maintaining the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: D-Phenyl-alanine-N-t-Boc-d5 can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: D-Phenyl-alanine-N-t-Boc-d5 is used as a tracer in chemical research to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound during chemical reactions .

Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme activities. The deuterium label helps in distinguishing the compound from its non-deuterated counterparts .

Medicine: D-Phenyl-alanine-N-t-Boc-d5 is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It helps in determining the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. Its deuterium labeling provides valuable insights into the pharmacological properties of potential drug candidates .

Mechanism of Action

The mechanism of action of D-Phenyl-alanine-N-t-Boc-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its pharmacokinetic and metabolic profiles. Deuterium substitution can lead to changes in the rate of metabolic reactions, thereby affecting the compound’s overall activity and stability .

Comparison with Similar Compounds

Uniqueness: D-Phenyl-alanine-N-t-Boc-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more accurate tracking and analysis of the compound in various studies. This makes it a valuable tool in pharmacokinetic and metabolic research .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

270.34 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1/i4D,5D,6D,7D,8D

InChI Key

ZYJPUMXJBDHSIF-IYMQPUKBSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)NC(=O)OC(C)(C)C)[2H])[2H]

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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